1-(3-Bromo-2-hydroxyphenyl)ethanone
Overview
Description
1-(3-Bromo-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7BrO2. It is a brominated derivative of hydroxyacetophenone and is known for its applications in various chemical reactions and research fields. The compound appears as a white to pale-yellow solid and is often used as an intermediate in organic synthesis.
Mechanism of Action
Mode of Action
It is known that brominated compounds often interact with their targets through covalent bonding, which can lead to changes in the target’s function .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Bromo-2-hydroxyphenyl)ethanone. For instance, the compound is stable at room temperature . Other factors such as pH, presence of other compounds, and specific conditions within the body can also potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-hydroxyphenyl)ethanone can be synthesized through the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt. This method yields the desired compound with a moderate yield of approximately 49% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced in research laboratories using the aforementioned synthetic route. The process involves standard organic synthesis techniques and requires careful handling of reagents and reaction conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted phenyl ethanones.
Oxidation Reactions: Corresponding ketones or aldehydes.
Reduction Reactions: Corresponding alcohols.
Scientific Research Applications
1-(3-Bromo-2-hydroxyphenyl)ethanone is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
1-(3-Bromo-2-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:
- 2-Bromo-1-(2-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-hydroxyphenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Uniqueness: The presence of the bromine atom at the 3-position and the hydroxyl group at the 2-position in this compound imparts unique chemical properties, making it distinct from its analogs. These structural features influence its reactivity and interaction with other molecules, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
1-(3-bromo-2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYYOCANFXTCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449668 | |
Record name | 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1836-05-1 | |
Record name | 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Bromo-2'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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